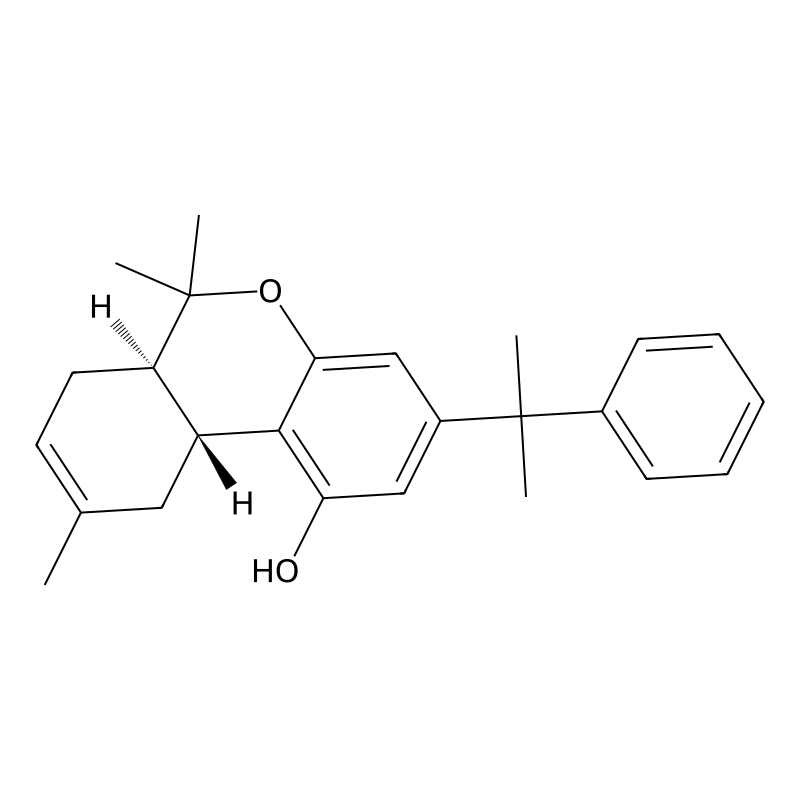

KM-233

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

KM-233 is a synthetic compound that belongs to a class of chemical entities known for their potential therapeutic applications. It is characterized by its unique molecular structure, which allows it to interact with biological systems in specific ways. The compound has garnered interest in the pharmaceutical industry due to its promising biological activity and potential applications in drug development.

Synthetic cannabinoids, including THC-C4, pose significant health risks. Due to their structural variations compared to natural cannabinoids, they can have unpredictable potencies and produce a wide range of adverse effects, including:

Research indicates that KM-233 exhibits significant biological activity, particularly in the context of cancer treatment. It has been shown to inhibit tumor growth and induce apoptosis in various cancer cell lines. The mechanism of action may involve the modulation of key signaling pathways associated with cell proliferation and survival. Additionally, KM-233 has displayed antimicrobial properties, suggesting potential applications in treating infections .

The synthesis of KM-233 typically involves several steps, including the formation of key intermediates through reactions such as condensation or substitution. Common methods include:

- Multi-step synthesis: Involves sequential reactions to build the complex structure of KM-233.

- One-pot synthesis: A more efficient approach that combines multiple reaction steps into a single reaction vessel, minimizing purification steps.

- Catalytic methods: Utilizing catalysts to enhance reaction rates and yields.

The choice of synthesis method often depends on the desired purity and yield of the final product .

KM-233 has potential applications across various fields:

- Pharmaceuticals: As a candidate for drug development targeting cancer and infectious diseases.

- Biotechnology: In research settings for studying cellular mechanisms and drug interactions.

- Agriculture: Potential use as a biopesticide due to its antimicrobial properties.

The versatility of KM-233 makes it a valuable compound for further investigation in these areas .

Interaction studies involving KM-233 have focused on its binding affinity to specific biological targets, such as enzymes or receptors involved in disease pathways. Techniques like surface plasmon resonance and molecular docking simulations are employed to elucidate these interactions. Understanding how KM-233 interacts with biological macromolecules is crucial for assessing its therapeutic potential and optimizing its efficacy .

Several compounds share structural similarities with KM-233, each exhibiting unique properties and biological activities. Below are some notable examples:

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| Compound A | Similar functional groups | Anticancer properties |

| Compound B | Different substituents | Antimicrobial activity |

| Compound C | Similar backbone | Neuroprotective effects |

Uniqueness of KM-233

KM-233 stands out due to its specific mechanism of action against cancer cells, which may not be present in other similar compounds. Its ability to target multiple pathways simultaneously enhances its therapeutic potential compared to other candidates that may act on a single target .

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

BAJ4486BWX

Wikipedia

Dates

2: Duntsch C, Divi MK, Jones T, Zhou Q, Krishnamurthy M, Boehm P, Wood G, Sills A, Moore BM 2nd. Safety and efficacy of a novel cannabinoid chemotherapeutic, KM-233, for the treatment of high-grade glioma. J Neurooncol. 2006 Apr;77(2):143-52. Epub 2005 Nov 29. PubMed PMID: 16314952.

3: Mason WT Jr. A survey of benthic invertebrates in the Suwannee River, Florida. Environ Monit Assess. 1991 Feb;16(2):163-87. doi: 10.1007/BF00418103. PubMed PMID: 24241891.